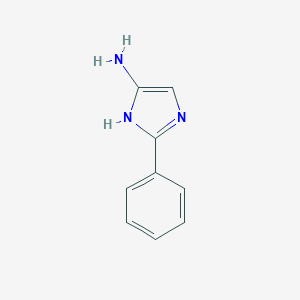

2-Phenyl-1H-imidazol-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1H-imidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJYDLJMKAMQDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60566117 | |

| Record name | 2-Phenyl-1H-imidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154535-79-2 | |

| Record name | 2-Phenyl-1H-imidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Imidazole Heterocycle: Fundamental Importance and Research Significance

The imidazole (B134444) ring is a five-membered aromatic heterocycle containing two nitrogen atoms. acs.org This structural motif is of profound importance in the chemical and life sciences. acs.orgnih.govsemanticscholar.org It is a constituent of the essential amino acid histidine, which plays a critical role in the catalytic activity of many enzymes. nih.gov The unique electronic properties and the ability to participate in hydrogen bonding make imidazole and its derivatives versatile building blocks in medicinal chemistry. semanticscholar.org

The imidazole scaffold is a common feature in a vast array of pharmacologically active molecules, demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govsemanticscholar.orgontosight.ai The ability of the imidazole ring to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, underpins its frequent appearance in the active sites of biological targets. evitachem.com This inherent bioactivity has led to the classification of the imidazole nucleus as a "privileged scaffold" in drug discovery, a term used to describe molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme. smolecule.comresearchgate.net

Contextualizing 2 Phenyl 1h Imidazol 4 Amine: a Privileged Scaffold in Advanced Chemical Science

Building upon the foundational importance of the imidazole (B134444) ring, 2-Phenyl-1H-imidazol-4-amine represents a specific embodiment of this privileged scaffold. The strategic placement of a phenyl group at the 2-position and an amino group at the 4-position of the imidazole ring creates a molecule with a distinct three-dimensional structure and electronic distribution, which in turn dictates its chemical reactivity and potential for molecular interactions.

The synthesis of substituted imidazoles, including those with amino and phenyl groups, has been an area of active research. Various synthetic strategies have been developed to access these structures, often involving multi-component reactions that allow for the construction of the imidazole core with diverse substitution patterns. arkat-usa.orgrsc.org For instance, the synthesis of 4-amino-1,2,5-tetrasubstituted imidazoles has been achieved through a two-step cyclo-condensation reaction, highlighting a potential route towards compounds with the 2-phenyl-4-amino-imidazole core. arkat-usa.org

Below is a data table summarizing the key structural features of this compound and related compounds, illustrating the common imidazole core.

| Compound Name | Core Structure | Key Substituents |

| This compound | Imidazole | 2-Phenyl, 4-Amino |

| 4-Phenyl-1H-imidazol-2-amine | Imidazole | 4-Phenyl, 2-Amino |

| 2-Phenyl-1H-imidazole-4-carboxylic acid | Imidazole | 2-Phenyl, 4-Carboxylic Acid |

| [4-(2-Phenyl-1H-imidazol-1-yl)benzyl]amine | Imidazole | 1-Benzylamine, 2-Phenyl |

Overview of Research Trajectories and Future Frontiers for 2 Phenyl 1h Imidazol 4 Amine

Direct Synthetic Pathways to this compound

The direct synthesis of this compound relies on the construction of the core imidazole ring followed by the introduction or modification of the amine functional group.

Cyclization Reactions for Imidazole Ring Formation

The formation of the imidazole ring is the cornerstone of synthesizing this compound. A common approach involves the condensation of an α-haloketone with an amidine. For instance, the reaction of a 2-bromoacetophenone (B140003) derivative with benzamidine (B55565) in the presence of a base like potassium bicarbonate can yield the 2,4-disubstituted imidazole core. researchgate.net Another strategy employs the reaction of α-azidoenones with N-Boc-imidamides, which upon heating, undergo intramolecular cyclization and loss of nitrogen to form the trisubstituted imidazole ring. rsc.org

Furthermore, the reaction of enamines with trimethylsilyl (B98337) azide (B81097) (TMSN₃) mediated by iodine can lead to the formation of 2,5-disubstituted imidazole-4-carboxylic acid derivatives. organic-chemistry.org These carboxylic acid derivatives can then be converted to the corresponding amines through further functional group manipulations.

Functional Group Interconversions Leading to the Amine Moiety

Once the 2-phenylimidazole (B1217362) core is established, the introduction of the 4-amino group is typically achieved through functional group interconversion. A prevalent method is the reduction of a nitro group at the C4 position. This two-step sequence involves the initial synthesis of a 4-nitro-2-phenyl-1H-imidazole intermediate, which is then reduced to the desired 4-amino derivative. Catalytic hydrogenation using palladium on carbon (Pd/C) or other transition metal catalysts is a common method for this reduction.

Another approach involves the conversion of a carboxylic acid or its derivative at the C4 position into an amine. For example, a 4-carbohydrazide can be a precursor for forming the amine functionality. mdpi.com Additionally, the direct displacement of a leaving group, such as a halide, at the C4 position with an amine source can be a viable route, although this can be challenging for five-membered heterocycles. nih.gov

Preparation Strategies for Substituted 2-Phenyl-1H-imidazole-4-amine Derivatives

The synthesis of substituted analogs of this compound allows for the fine-tuning of the molecule's properties for various applications. Modern synthetic methods, including palladium-catalyzed cross-coupling, multi-component reactions, and reductive amination, have proven to be powerful tools in this endeavor.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are instrumental in creating diverse libraries of substituted 2-phenyl-1H-imidazole-4-amine derivatives. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of various substituents onto the imidazole core or the phenyl ring. For instance, the Suzuki coupling reaction can be used to introduce aryl or heteroaryl groups at specific positions. nih.gov

The Buchwald-Hartwig amination is another powerful palladium-catalyzed method for forming C-N bonds, which can be employed to couple amines with halo-substituted 2-phenylimidazoles. nih.govacs.org The choice of ligand, base, and reaction conditions is crucial for the success of these couplings, especially with challenging five-membered heterocyclic substrates. nih.govbeilstein-journals.org For example, the combination of Pd₂(dba)₃, Xantphos, and Cs₂CO₃ has been found to be effective for the amination of 4-bromo-7-azaindoles. beilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Reactions for Imidazole Derivatives

| Reactants | Catalyst/Ligand | Product Type | Reference |

| Aryl Halides, Isocyanides, Diamines | PdCl₂/dppp | 2-Aryl-2-imidazolines | acs.org |

| 4-Bromo-1H-imidazole, Amines | Pd₂(dba)₃/Xantphos | 4-Aminoimidazoles | nih.gov |

| 2-Iodoanilines, Acrylic Acid | Palladium Catalyst | 4-Arylquinolin-2(1H)-ones | nih.gov |

Multi-Component Reaction Architectures

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like substituted 2-phenyl-1H-imidazol-4-amines in a single step. acgpubs.orgsemanticscholar.org These reactions involve the simultaneous combination of three or more starting materials to form a product that contains substantial portions of all the reactants. acgpubs.org

One example is the four-component reaction of a bromoacetyl derivative, an aromatic aldehyde, benzylamine (B48309), and ammonium (B1175870) acetate (B1210297) to yield 1,2,4-trisubstituted imidazoles. acgpubs.org Another versatile MCR involves the condensation of benzil (B1666583) or benzoin, aldehydes, ammonium acetate, and primary amines to produce 2,4,5-tri- and 1,2,4,5-tetrasubstituted-1H-imidazole derivatives. semanticscholar.org The use of various catalysts, such as silica-supported Preyssler nanoparticles, can enhance the efficiency of these reactions. semanticscholar.org

Table 2: Examples of Multi-Component Reactions for Imidazole Synthesis

| Components | Catalyst | Product Type | Reference |

| Bromo dehydroacetic acid, Aromatic aldehyde, Benzylamine, Ammonium acetate | None (Reflux in ethanol) | 1,2,4-Trisubstituted imidazoles | acgpubs.org |

| Benzil, Aldehydes, Ammonium acetate, Primary amines | Silica-supported Preyssler nanoparticles | 2,4,5-Tri and 1,2,4,5-Tetrasubstituted-1H-imidazoles | semanticscholar.org |

| Vinyl Azides, Aromatic Aldehydes, Aromatic Amines | Brønsted Acid | 1,2,5-Trisubstituted Imidazoles | acs.org |

Reductive Amination and Nitro Reduction Methods

Reductive amination is a powerful technique for introducing substituted amine functionalities. This method involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com This strategy is particularly useful for synthesizing N-substituted 4-amino-2-phenylimidazole derivatives. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org

The reduction of nitro groups to amines is a fundamental transformation in the synthesis of these compounds. This method is often employed when direct amination is challenging. Catalytic hydrogenation using catalysts like Pd/C is a widely used method. More recently, metal-free reduction methods using reagents like bis(pinacolato)diboron (B136004) (B₂pin₂) have been developed, offering a milder and more chemoselective alternative for reducing aromatic nitro compounds. doi.org

Denitrogenative Transformations and Ring Rearrangements

Denitrogenative transformations, particularly those involving triazole intermediates, present a modern and efficient pathway to imidazole derivatives. A notable method involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoles. mdpi.com This process begins with a dipolar cycloaddition reaction between a nitrile and an azide, such as diethyl 2-azidoacetaldehyde (B1338222) diethyl acetal, to form a 5-amino-1,2,3-triazole derivative. mdpi.com Subsequent treatment with acid, often hydrochloric acid in ethanol (B145695), initiates a cascade of reactions. This includes intramolecular cyclization, opening of the triazole ring, and the in-situ generation of a carbene intermediate through the elimination of nitrogen. mdpi.com This highly reactive carbene can then undergo insertion into the O-H bond of an alcohol, yielding the final imidazole product. mdpi.com This strategy has been successfully employed to synthesize various 2-substituted 1H-imidazole derivatives. mdpi.com

Ring rearrangement reactions, such as the α-ketol rearrangement, can also be utilized in the synthesis of imidazole-related structures. For instance, 1-alkynylbutanol derivatives can undergo a tandem hydration and α-ketol rearrangement catalyzed by a gold catalyst in the presence of water to produce ring-expanded cyclopentanones, demonstrating a pathway for ring modification that can be conceptually applied to heterocyclic systems. beilstein-journals.org

Post-Synthetic Functionalization and Derivatization

The this compound core offers several sites for post-synthetic modification, enabling the creation of a diverse library of derivatives. These modifications can be broadly categorized into substitutions at the nitrogen atoms and alterations to the phenyl and imidazole rings.

N-Substitution and Amide Formation

The amino group at the 4-position and the nitrogen atoms within the imidazole ring are primary sites for substitution. The amine group can act as a nucleophile, participating in reactions such as N-alkylation and N-arylation. For instance, N-1 alkylated derivatives of 4-phenyl-imidazoles have been synthesized by deprotonation with sodium hydride followed by alkylation. nih.gov This approach has been used to introduce aminoalkyl substituents, which can be initially masked as phthalimide (B116566) groups and later deprotected. nih.gov

Amide formation is another common derivatization strategy. The amino group of this compound and its analogs can react with carboxylic acids or their derivatives, such as acyl chlorides, to form amides. mdpi.com For example, a general method for synthesizing amide-substituted phenyl-1H-imidazol-2-yl-pyrimidine-4,6-diamines involves the reaction of a carboxylic acid with a primary or secondary amine in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIEA (N,N-Diisopropylethylamine). researchgate.net This reaction is a cornerstone for creating extensive libraries of imidazole-based compounds. researchgate.net

Modifications of the Phenyl and Imidazole Rings

The phenyl and imidazole rings of the core structure are also amenable to various modifications. Substituents can be introduced onto the phenyl ring to explore structure-activity relationships. For example, the synthesis of derivatives with different substitutions on the phenyl ring, such as fluoro, bromo, or methoxy (B1213986) groups, has been reported. acs.org These modifications can significantly influence the electronic properties and biological activity of the resulting compounds.

The imidazole ring itself can be modified. For instance, the introduction of a chlorine atom at the 5-position can be achieved through direct chlorination of a suitable imidazole precursor. smolecule.com Furthermore, the aldehyde group can be introduced at the 4-position via Vilsmeier formylation, which involves reacting the imidazole derivative with a Vilsmeier reagent. smolecule.com The reactivity of the imidazole ring also allows for the construction of fused heterocyclic systems. For example, reactions can lead to the formation of imidazo[1,5-a]pyridines and benzoimidazo[1,2-a]imidazoles. researchgate.netacs.org

Analytical and Spectroscopic Characterization Methodologies in Synthesis Verification

The verification of the successful synthesis of this compound and its derivatives relies on a combination of analytical and spectroscopic techniques. These methods provide crucial information about the molecular structure, purity, and composition of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for structural elucidation.

¹H NMR spectra provide detailed information about the chemical environment of protons. Aromatic protons of the phenyl and imidazole rings typically appear in the region of 7.0-8.0 ppm. The imidazole protons show distinct signals that differentiate them from the phenyl ring protons. For example, in N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine, the imidazole protons H24 and H25 appear as singlets at 6.94 ppm and 7.25 ppm, respectively. researchgate.net The NH proton of the amine group often appears as a broad singlet due to exchange processes. arkat-usa.org

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups.

The N-H stretching vibration of the amine group typically appears as a strong absorption band in the range of 3200-3500 cm⁻¹. For N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine, the N-H stretch was observed at 3227 cm⁻¹. researchgate.net

The C=N stretching vibration within the imidazole ring gives rise to characteristic bands in the 1500-1600 cm⁻¹ region. arkat-usa.org

Mass Spectrometry (MS) is employed to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. acs.org

Crystallographic Analysis , particularly single-crystal X-ray diffraction, provides definitive proof of the three-dimensional structure of a molecule in the solid state. This technique reveals bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for understanding the compound's physicochemical properties. For example, X-ray diffraction studies on phenyl-imidazole derivatives have shown that the dihedral angle between the phenyl and imidazole planes can range from 15° to 50°, influencing the crystal packing.

Below is a table summarizing the characteristic spectroscopic data for some this compound analogs:

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Reference |

| 5-(4-Chlorophenyl)-N,1-bis(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-amine | 3.59 (s, 3H, OCH₃), 3.73 (s, 3H, OCH₃), 6.45-7.91 (m, Ar-H, NH) | 55.5, 55.7, 114.7, 115.1, 127.1, 128.3, 128.6, 128.7, 129.3, 129.5, 129.9, 131.0, 131.1, 140.4, 144.2, 152.3, 156.7, 159.5, 161.1 | 3409 (NH), 1608 (C=N) | arkat-usa.org |

| 2-(2-Chlorophenyl)-5-(4-chlorophenyl)-N,1-di-p-tolyl-1H-imidazol-4-amine | 2.06 (s, 3H, CH₃), 2.11 (s, 3H, CH₃), 6.42-7.58 (m, Ar-H, NH) | 21.4, 113.4, 122.2, 125.7, 127.3, 127.8, 128.4, 128.5, 128.6, 128.7, 129.1, 129.2, 129.3, 129.6, 130.1, 140.5, 144.1, 144.3, 162.9 | 3414 (NH), 1613 (C=N) | arkat-usa.org |

| N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine | 2.18 (q, 2H), 3.66 (t, 2H), 4.14 (t, 2H), 6.94-8.44 (m, Ar-H, NH) | 30.2, 37.9, 43.9, 121.5, 122.2, 124.7, 127.7, 128.4, 128.6, 130.2, 133.4, 137.9, 149.0, 153.2, 158.4, 161.6 | 3227 (N-H), 1618 (C=C), 1589, 1573, 1536 (C=N) | researchgate.net |

| 4-(4-Fluorophenyl)-2-phenyl-1H-imidazole | 7.09-7.89 (m, Ar-H) | 115.4, 115.6, 125.2, 126.5, 126.6, 128.9, 129.9, 147.0 | Not specified | acs.org |

Systematic Elucidation of Substituent Effects on Biological Profiles

The biological activity of the this compound scaffold can be finely tuned by chemical modifications at three primary locations: the phenyl ring, the imidazole core, and the 4-amine group.

Research on related 4-phenyl-imidazole derivatives as inhibitors of Indoleamine 2,3-dioxygenase (IDO) has shown that substitutions on the phenyl ring directly impact inhibitory potency. nih.gov For instance, the introduction of a fluorine atom at the ortho-position resulted in a more potent inhibitor compared to the para-fluoro analog. nih.gov Similarly, in studies of hedgehog (Hh) signaling pathway inhibitors based on a phenyl imidazole scaffold, an ortho-fluoro derivative demonstrated improved potency over an ortho-chloro analog. symc.edu.cn Conversely, for imidazolone (B8795221) derivatives with anticonvulsant properties, electron-deficient substituents like a chloro group on the aryl ring led to decreased activity compared to the unsubstituted phenyl derivatives. scirp.org These findings highlight that the position and electronic nature of the substituent are key determinants of activity.

Table 1: Influence of Phenyl Ring Substitution on Biological Activity of Phenyl-Imidazole Analogs

| Compound/Analog Scaffold | Substitution on Phenyl Ring | Target/Activity | Observed Effect | Reference |

|---|---|---|---|---|

| 4-Phenyl-imidazole | 2-Fluoro | IDO Inhibition | More potent than 4-fluoro analog. | nih.gov |

| 4-Phenyl-imidazole | 4-Fluoro | IDO Inhibition | Less potent than 2-fluoro analog. | nih.gov |

| Phenyl Imidazole | ortho-Fluoro | Hedgehog (Hh) Pathway Inhibition | Improved potency over ortho-chloro. | symc.edu.cn |

| Phenyl Imidazole | ortho-Chloro | Hedgehog (Hh) Pathway Inhibition | Less potent than ortho-fluoro. | symc.edu.cn |

| 2-Aryl-imidazol-5(4H)-one | Chloro (electron-deficient) | Anticonvulsant Activity | Less active than unsubstituted phenyl. | scirp.org |

The imidazole ring is a cornerstone of the scaffold's activity, largely due to its unique electronic structure and ability to participate in hydrogen bonding. nih.gov The nitrogen atoms can act as both hydrogen bond donors and acceptors, a feature critical for anchoring the molecule to its biological target. nih.gov

Modifications to the imidazole ring often have profound effects on activity. In the context of IDO inhibitors, substitution at the N-1 position of the imidazole ring leads to a loss of activity, indicating that an unsubstituted N-1 nitrogen is essential for binding to the heme iron of the enzyme. nih.gov However, substitution at the N-3 position was tolerated, suggesting this position can be modified without disrupting the key interaction. nih.gov Furthermore, replacing the imidazole ring entirely with other heterocycles such as pyridine, thiazole, or furan (B31954) almost universally resulted in less potent or inactive compounds. nih.gov In a different study, the cyclization of an amide-substituted precursor into an imidazole ring was found to generally enhance anticancer potency. rsc.org This underscores the favorability of the imidazole core for specific biological interactions.

The amine group, typically at the 4-position in this scaffold family, is a key polar feature that often serves as a primary hydrogen bond donor. drugdesign.org Its modification can alter the molecule's interaction with the receptor and its physicochemical properties. While direct SAR studies on the 4-amine of the this compound scaffold are limited, data from analogous structures provide valuable insights. General SAR principles suggest that the hydrogen-bonding capacity of a primary amine is a critical interaction point. drugdesign.org In related pyrimidine (B1678525) inhibitors, substitution on a benzylamine moiety was well-tolerated, indicating that this position can be a vector for modification to explore larger binding pockets. acs.org This suggests that while the amine group itself is important, extending from it with different substituents could lead to improved or modulated activity by reaching into adjacent regions of the binding site.

Identification of Key Pharmacophoric Elements and Structural Determinants

A pharmacophore model for the this compound scaffold describes the essential structural features required for biological activity. These elements include a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic/hydrophobic region. researchgate.net

The Imidazole Ring : This is a central pharmacophoric element. The sp2-hybridized nitrogen (typically N-3) acts as a hydrogen bond acceptor, while the N-1 proton serves as a hydrogen bond donor. nih.gov The aromatic nature of the ring contributes to binding through π-π stacking interactions. The ability of the imidazole nitrogen to coordinate with metal ions, such as the heme iron in certain enzymes, is a critical determinant of activity for some targets. nih.gov

The 4-Amine Group : This group is a crucial hydrogen bond donor, forming directed interactions that are often essential for affinity and selectivity. drugdesign.org

The spatial relationship between these three elements is critical. The precise geometry dictates how the molecule fits into its binding site and interacts with key amino acid residues.

Computational Approaches in SAR Analysis

Computational chemistry has become an indispensable tool for elucidating the SAR of this compound derivatives, accelerating the drug discovery process.

Molecular Docking: This technique is widely used to predict the binding orientation of imidazole derivatives within the active site of a target protein. nih.govsymc.edu.cn Docking studies can help rationalize observed biological activities and provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity. researchgate.netnih.govbohrium.com For example, docking was used to guide the design of IDO inhibitors by visualizing how analogs of 4-phenyl-imidazole could interact with the active site. nih.gov

Quantum Mechanical Methods: Density Functional Theory (DFT) is employed to calculate the electronic properties of these molecules, such as charge distribution, molecular orbital energies (HOMO-LUMO), and molecular electrostatic potential (MEP). tandfonline.comnih.gov These calculations provide a deeper understanding of the molecule's intrinsic reactivity and how substituents influence its electronic profile, which in turn affects binding. tandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic stability of the ligand-protein complex over time. tandfonline.com These simulations can confirm the stability of binding modes predicted by docking and provide a more realistic view of the interactions in a physiological environment. tandfonline.com

Pharmacophore Modeling and Virtual Screening: Based on a set of active compounds, a 3D pharmacophore model can be generated to define the essential chemical features required for activity. nih.govroyalsocietypublishing.org This model can then be used as a filter in virtual screening campaigns to identify new potential hits from large compound libraries. nih.gov Additionally, computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, helping to prioritize candidates with drug-like characteristics early in the discovery process. researchgate.nettandfonline.com

Theoretical and Computational Chemistry Applied to 2 Phenyl 1h Imidazol 4 Amine Systems

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations are fundamental to investigating the intrinsic properties of a molecule, stemming from its electronic structure. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. asianpubs.orgrsc.org It is employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. nih.gov For imidazole (B134444) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can provide valuable information about the compound's stability and reactivity. ppor.az For instance, in a study on a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, DFT calculations at the B3LYP/6-31G(d,p) level were used to determine its geometrical parameters. malayajournal.org Such calculations are crucial for understanding the foundational electronic characteristics of the 2-phenyl-1H-imidazol-4-amine scaffold.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to characterize the chemical reactivity and kinetic stability of a molecule. malayajournal.orgwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| Energy Gap (ΔE) | 4.0106 |

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation extend theoretical investigations to the dynamic behavior of molecules and their interactions with biological macromolecules, providing crucial insights for drug discovery and design.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. pensoft.net This method is instrumental in structure-based drug design for identifying potential biological targets and understanding binding mechanisms. asianpubs.org For phenyl-imidazole derivatives, docking studies have been employed to explore their potential as inhibitors of various enzymes. For example, derivatives of 4-phenyl-imidazole were studied as potential inhibitors of Indoleamine 2,3-dioxygenase (IDO), an important therapeutic target in cancer treatment. nih.gov Computational docking guided the design and synthesis of analogs, revealing key interactions with amino acid residues like C129 and S167 in the active site. nih.gov

In another study, 2-aryl-4,5-diphenyl-1H-imidazole derivatives were evaluated as antimalarial agents by docking them against the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) protein. researchgate.net The docking scores (CDOCKER energy) correlated with the in vitro activity, indicating the stability of the ligand-protein interactions. researchgate.net

| Compound | CDOCKER Energy (kcal/mol) |

|---|---|

| 2-(4-hydroxy-3-methoxyphenyl)-4,5-diphenyl-1H-imidazole | -47.48 |

| 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole | -43.79 |

| 2-(4,5-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole | -41.47 |

Understanding the non-covalent interactions between molecules is essential for predicting their physical properties and how they assemble in a condensed phase or interact with a biological target. Computational studies on phenylimidazoles have revealed the importance of N–H···N intermolecular hydrogen bonds in their crystal lattice, which influences their cohesive energy. nih.gov For instance, 4-phenylimidazole (B135205) was found to have greater cohesive energy than its 2-phenylimidazole isomer due to stronger N–H···N interactions. nih.gov Furthermore, computational analyses of reaction mechanisms have highlighted the role of weak interactions, such as those between an imidazole ring and a phenyl ring, in influencing the selectivity of chemical reactions. mdpi.com These interactions, though weak, can significantly impact the conformational preferences and outcomes of molecular processes. mdpi.com

In Silico Prediction and Screening for Biological Activity

In silico methods provide a rapid and cost-effective approach to screen large libraries of compounds for potential biological activity and to predict their pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.govmdpi.com These predictive models are based on the chemical structure of the molecule. For various heterocyclic compounds, including imidazole and benzimidazole (B57391) derivatives, in silico tools are routinely used to predict drug-likeness and ADME profiles. rsc.orgnih.govrsc.org These predictions help prioritize which compounds should be synthesized and tested experimentally, thereby streamlining the drug discovery process. nih.gov The application of these computational screening methods to this compound and its derivatives can help identify promising candidates for various therapeutic applications and flag potential liabilities early in development. nih.govmdpi.com

Diverse Applications of 2 Phenyl 1h Imidazol 4 Amine Beyond Traditional Medicinal Chemistry

Advanced Materials Science: Imidazole-based Scaffolds

The inherent properties of the imidazole (B134444) ring, such as its aromaticity, hydrogen bonding capabilities, and ability to coordinate with metal ions, make it an attractive component for advanced materials. The 2-phenyl-1H-imidazol-4-amine structure, in particular, offers multiple functional points for integration into larger, more complex material systems.

Incorporation into Polymeric Systems

In one study, a novel N-phenyl-poly(benzimidazole imide) was prepared by polymerizing 5-Amine-2-(4-amino-benzene)-1-phenyl-benzimidazole with a dianhydride. The incorporation of a phenyl group on the imidazole nitrogen was shown to disrupt dense chain packing, leading to improved optical transparency, and it also hindered the formation of hydrogen bonds with water, significantly lowering the material's water absorption compared to traditional PBIIs rsc.org. This highlights how modifications of the core phenyl-imidazole structure can be used to fine-tune the macroscopic properties of the resulting polymers.

Imidazole functionalities can also be incorporated into polymer microspheres and fibers to create materials for applications like catalyst immobilization researchgate.net. The imidazole groups on the polymer surface act as effective ligands for anchoring metal catalysts, such as oxovanadium(IV), which can then be used in oxidation reactions researchgate.net. The porous structure and high surface area of these materials facilitate efficient catalysis and allow for the easy recovery and recycling of the catalyst.

| Polymer Type | Monomer/Functional Group | Key Properties | Application |

| Poly(benzimidazole imide) | 5-Amine-2-(4-amino-benzene)-1-phenyl-benzimidazole | High Tg (>400 °C), low water absorption, optical transparency rsc.org | High-performance plastics |

| Imidazole-functionalized Microspheres | Imidazole groups on polymer support | High surface area, catalyst binding capability researchgate.net | Immobilization of metal catalysts |

Role in Coordination Chemistry and Metal Complexes

The nitrogen atoms in the imidazole ring of this compound are excellent coordinating sites for a wide range of transition metals. This ability to form stable metal complexes is fundamental to the development of functional materials like metal-organic frameworks (MOFs), electroluminescent devices, and specialized catalysts nih.govwikipedia.org.

Imidazole derivatives are prized as ligands for several reasons mdpi.com:

Strong Metal Bonding: They form robust coordinate bonds with transition metals.

Structural Rigidity: The planar structure of the imidazole ring imparts high thermal stability to the resulting complexes.

Tunable Electronics: The electronic properties can be easily modified by changing substituents on the ring, which in turn influences the properties of the metal complex, such as its color and luminescence efficiency mdpi.com.

For example, ligands based on 1H-imidazo[4,5-f] nih.govrsc.orgphenanthroline, which feature a fused imidazole ring, have been used to create iridium(III) and ruthenium(II) complexes for use in light-emitting electrochemical cells (LECs) mdpi.com. Similarly, compounds like 5-[4-(1H-imidazol-1-yl)phenyl]-2H-tetrazole have been synthesized to create coordination complexes with lead, nickel, and cobalt rsc.org. The resulting lead complex demonstrated an ability to modify the electrochemical response of electrodes in a lead-acid battery rsc.org. These examples underscore the potential of phenyl-imidazole scaffolds to act as versatile ligands in the construction of advanced functional materials.

Catalysis: Imidazole-Derived Catalysts and Ligands

The imidazole nucleus is a cornerstone of catalysis, most famously appearing in the amino acid histidine, which is often found in the active sites of enzymes. The ability of the imidazole ring to act as both a proton donor and acceptor, and as a nucleophile, makes it a powerful motif in catalyst design.

Applications in Asymmetric Catalysis

While specific applications of this compound in asymmetric catalysis are not widely reported, structurally related compounds have shown significant promise. For example, 2-thio-1H-imidazol-4(5H)-ones have been successfully used as pronucleophiles in asymmetric Michael addition reactions. These compounds serve as effective equivalents of α-amino acids, enabling the creation of a tetrasubstituted stereogenic center with good yield and stereocontrol when promoted by an appropriate chiral catalyst nih.gov. The success of this related scaffold suggests the potential for developing chiral catalysts or ligands derived from this compound for other asymmetric transformations.

Mechanistic Studies of Imidazole Catalysis

The mechanism of imidazole catalysis often involves its role as a nucleophile or a general base. A seminal study on the hydrolysis of phenyl acetates demonstrated that imidazole can act as a nucleophilic catalyst by attacking the ester to form an acetyl-imidazolium intermediate, which is then rapidly hydrolyzed acs.org.

More complex mechanistic roles are also observed. In certain selenium-catalyzed C-H amination reactions, an imidazole-based N-heterocyclic carbene (NHC) ligand is used to form a highly reactive NHC-selenium monoimide intermediate. Mechanistic studies using NMR spectroscopy have been crucial in identifying such transient species and understanding how the catalyst enters the catalytic cycle, which is essential for optimizing the reaction acs.org. These studies illustrate the diverse ways the imidazole core can participate in and modulate catalytic processes, from simple acid-base catalysis to stabilizing reactive intermediates in more complex cycles.

Chemical Synthesis: this compound as a Versatile Intermediate

The 2-aminoimidazole framework is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with diverse biological activities researchgate.net. The compound this compound serves as a valuable and versatile intermediate, providing a robust platform for the synthesis of more complex molecules through modifications at its multiple reactive sites.

The synthesis of the core phenyl-imidazole ring itself can be achieved through various methods, often involving the cyclocondensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia sciepub.comnih.gov. Once formed, this compound offers several handles for further functionalization:

The 4-amino group: This primary amine can undergo a wide range of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines.

The imidazole N-H: The nitrogen at the 1-position can be alkylated or arylated to introduce additional substituents.

The phenyl ring: The phenyl group at the 2-position can be further functionalized through electrophilic aromatic substitution if appropriately activated.

Research has demonstrated the synthesis of various substituted 2-aminoimidazoles and related phenyl-imidazoles, showcasing the utility of this core structure. For instance, a practical, large-scale synthesis for 1-methyl-4-phenyl-1H-imidazol-2-amine has been developed, involving cyclization, hydrolysis, and methylation steps researchgate.netresearchgate.net. Furthermore, the synthesis of various 1,4-disubstituted imidazoles has been achieved by reacting α-haloketones with 4-aminoacetophenone, followed by cyclization nih.gov. These synthetic routes highlight the accessibility and modularity of the phenyl-imidazole scaffold, making it a key building block for creating libraries of compounds for various applications.

Building Block for Complex Heterocyclic Systems

The strategic placement of the amino group at the 4-position of the 2-phenylimidazole (B1217362) ring makes this compound a highly useful starting material for the synthesis of a variety of fused heterocyclic systems. The amino group can readily participate in condensation reactions with a range of dielectrophilic reagents to construct new rings fused to the imidazole core.

One notable application is in the synthesis of imidazo[4,5-b]pyridines. By reacting this compound with 1,3-dicarbonyl compounds or their synthetic equivalents, a fused pyridine ring can be annulated onto the imidazole scaffold. The reaction typically proceeds through an initial condensation of the amino group with one of the carbonyl functionalities, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic fused system. The general scheme for this transformation is depicted below:

![Reaction of this compound with a 1,3-dicarbonyl compound to form an imidazo[4,5-b]pyridine derivative.](https://i.imgur.com/image.png)

Similarly, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of dihydropyridine-fused imidazoles, which can be subsequently oxidized to the corresponding aromatic imidazo[4,5-b]pyridines. The specific reaction conditions and the nature of the substituents on both the imidazole and the dielectrophile can be varied to produce a library of diverse heterocyclic compounds.

Furthermore, the amino group of this compound can react with other bifunctional reagents such as α-haloketones or β-ketoesters to construct other fused five- or six-membered heterocyclic rings, including imidazo[4,5-d]thiazoles and imidazo[4,5-b]pyrimidines. These fused systems are of significant interest due to their prevalence in biologically active molecules.

A summary of potential heterocyclic systems synthesized from this compound is presented in the interactive table below.

| Reagent | Fused Heterocyclic System |

| 1,3-Dicarbonyl Compound | Imidazo[4,5-b]pyridine |

| α,β-Unsaturated Carbonyl Compound | Dihydroimidazo[4,5-b]pyridine |

| α-Haloketone | Imidazo[4,5-d]thiazole |

| β-Ketoester | Imidazo[4,5-b]pyrimidinone |

Synthons in Organic Synthesis

In the context of retrosynthetic analysis, this compound can be recognized as a valuable synthon, representing a nucleophilic amine attached to a sterically defined and electronically rich heterocyclic framework. Its utility as a synthon is particularly evident in multicomponent reactions (MCRs), where the sequential and highly convergent formation of complex molecules is achieved in a one-pot process.

For instance, in a Groebke-Blackburn-Bienaymé three-component reaction, an isocyanide, an aldehyde, and an amidine (in this case, this compound) can react to form a variety of substituted imidazo[1,2-a]- or imidazo[1,5-a]heterocycles, depending on the specific reactants and conditions. Here, the 4-aminoimidazole (B130580) derivative provides the N-C-N fragment of the newly formed ring.

The following table outlines the role of this compound as a synthon in a representative multicomponent reaction.

| Multicomponent Reaction | Role of this compound | Resulting Heterocyclic Core |

| Groebke-Blackburn-Bienaymé | Amidine component | Substituted Imidazo-fused heterocycles |

| Ugi Reaction | Amine component | α-Acylamino carboxamide derivatives |

The application of this compound as a synthon simplifies the synthetic route to complex target molecules by allowing for the direct introduction of the 2-phenylimidazol-4-yl moiety. This approach is often more efficient than the de novo construction of the imidazole ring late in a synthetic sequence. The phenyl group at the 2-position also provides a site for further functionalization, for example, through electrophilic aromatic substitution on the phenyl ring, thereby expanding the molecular diversity accessible from this versatile building block.

Emerging Research Directions and Future Perspectives for 2 Phenyl 1h Imidazol 4 Amine

Development of Green and Sustainable Synthetic Methodologies

The future viability of 2-Phenyl-1H-imidazol-4-amine in research and development hinges on the availability of efficient, safe, and environmentally benign synthetic routes. Current research into related 4-aminoimidazoles has paved the way for such methodologies. An eco-friendly, two-step cyclo-condensation reaction has been demonstrated for the synthesis of 4-amino-1,2,5-tetrasubstituted imidazoles. arkat-usa.org This approach utilizes ethanol (B145695) as a solvent and is catalyzed by iron (III) chloride and disodium (B8443419) phosphate (B84403), offering a greener alternative to traditional methods that may rely on hazardous reagents and solvents. arkat-usa.org

Adapting such principles to the synthesis of this compound represents a primary research goal. The focus will be on optimizing reaction conditions to maximize yield and purity while minimizing waste, energy consumption, and the use of toxic substances. Furthermore, modern synthetic strategies, such as the palladium-catalyzed alkyne carboamination used to construct other substituted 2-aminoimidazoles, could be explored and modified to fit green chemistry principles. nih.govacs.org This method is notable for its ability to generate both a C-N and a C-C bond during the annulation step, allowing for rapid and diverse derivatization. nih.govacs.org

Table 1: Example of a Green Synthetic Approach for Related 4-Aminoimidazoles

| Parameter | Description | Reference |

|---|---|---|

| Reaction Type | Two-step cyclo-condensation | arkat-usa.org |

| Reactants | Aryl amines, carbonitriles, arylglyoxals | arkat-usa.org |

| Solvent | Ethanol | arkat-usa.org |

| Catalysts | Iron (III) chloride (FeCl₃), Disodium phosphate (Na₂HPO₄) | arkat-usa.org |

| Key Advantages | Environmentally friendly solvent, good to excellent yields | arkat-usa.org |

Exploration of Undiscovered Biological Targets and Therapeutic Areas

The this compound scaffold combines features from both 2-aminoimidazoles and 4-aminoimidazoles, two classes renowned for their diverse biological activities. This structural heritage suggests a rich, yet largely untapped, potential for therapeutic applications. The 4-aminoimidazole (B130580) moiety is a key intermediate in the synthesis of purines and is present in molecules developed as antibacterial, anticancer, and antidiabetic agents, as well as kinase inhibitors for conditions like Alzheimer's disease. arkat-usa.orgresearchgate.net Similarly, the 2-aminoimidazole structure is found in natural products and synthetic compounds exhibiting activity as human β-secretase (BACE1) inhibitors, tubulin-binding agents, and epidermal growth factor receptor (EGFR) inhibitors. acs.org

Preliminary studies on the closely related 2-amino-4(5)-phenylimidazole have shown it possesses moderate in vitro antimicrobial activity. nih.gov The 2-aminoimidazole ring has also been noted for its potential to interact with biological targets via hydrogen bonds with glutamate (B1630785) and aspartate residues. researchgate.net These findings strongly suggest that this compound should be screened against a wide array of biological targets to uncover its unique therapeutic potential. Initial areas of focus could include oncology, neurodegenerative diseases, and infectious diseases.

Table 2: Potential Therapeutic Areas for this compound Based on Related Scaffolds

| Therapeutic Area | Specific Target/Activity | Reference Scaffold | Reference |

|---|---|---|---|

| Oncology | Anticancer agents, Tubulin-binding, EGFR inhibitors | 4-Aminoimidazoles, 2-Aminoimidazoles | arkat-usa.orgacs.orgresearchgate.net |

| Infectious Diseases | Antibacterial, Antimicrobial agents | 4-Aminoimidazoles, 2-Amino-4(5)-phenylimidazole | arkat-usa.orgresearchgate.netnih.gov |

| Neurodegenerative | Alzheimer's disease, BACE1 inhibitors | 4-Aminoimidazoles, 2-Aminoimidazoles | arkat-usa.orgacs.orgresearchgate.net |

| Metabolic Diseases | Antidiabetic agents | 4-Aminoimidazoles | arkat-usa.orgresearchgate.net |

| Inflammatory Diseases | Anti-inflammatory agents | 2,4,5-Triphenylimidazoles | scispace.com |

| General | Kinase inhibitors | 4-Aminoimidazoles | arkat-usa.orgresearchgate.net |

Integration of Advanced Computational and Experimental Approaches

A modern drug discovery campaign for this compound would benefit immensely from a synergistic combination of computational and experimental techniques. This integrated workflow allows for the rapid and cost-effective identification of promising biological targets and the rational design of more potent and selective derivatives.

Future research should employ computational tools such as molecular docking to screen this compound against large libraries of protein structures. This can help prioritize biological targets for experimental validation. Following in silico screening, in vitro binding assays and enzymatic assays can confirm the predicted interactions and quantify the compound's activity. Further computational analysis, including Density Functional Theory (DFT) calculations, can elucidate the electronic properties of the molecule, while molecular dynamics simulations can predict its behavior and binding stability within a protein's active site. This iterative cycle of computational prediction and experimental validation accelerates the discovery process and provides deep insights into the structure-activity relationships that govern the compound's biological effects.

Design of Multi-Target and Hybrid Molecules

The strategy of creating hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity, is a promising approach to address complex diseases and combat drug resistance. The this compound core is an excellent candidate for use as a scaffold in the design of such multi-target or hybrid drugs.

Research has shown the utility of the imidazole (B134444) ring as a core component in developing novel bioactive molecules. For instance, hybrid compounds incorporating an imidazole fragment with a 2-(pyrazol-4-yl)-1,3,4-oxadiazole moiety have been synthesized and shown to possess potent antibacterial activity. mdpi.com This demonstrates the potential of using the imidazole core as a building block. Future work could involve the strategic fusion of the this compound scaffold with other known bioactive fragments. For example, linking it to a pharmacophore known to inhibit a complementary cancer pathway could result in a dual-action anticancer agent with potentially synergistic effects and a lower likelihood of inducing resistance. This approach allows for the rational design of next-generation therapeutics with tailored, multi-target profiles.

Q & A

Q. What are the common synthetic routes for 2-Phenyl-1H-imidazol-4-amine, and how can reaction conditions be optimized?

Synthesis typically involves cyclization of 1,2-diamines with α-halo ketones or aldehydes under acidic conditions (e.g., HCl or H₂SO₄), often catalyzed by Lewis acids like ZnCl₂. For example, condensation of 2-phenylglyoxal with guanidine derivatives can yield the imidazole core. Optimization includes controlling temperature (70–100°C), solvent choice (e.g., ethanol or DMF), and stoichiometric ratios to minimize side products like over-alkylated species. Post-synthetic purification via column chromatography or recrystallization ensures high purity .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, NH₂ groups at δ 5.5–6.0 ppm) and confirms substitution patterns.

- ESI-MS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 186).

- FT-IR : Identifies functional groups (e.g., N-H stretches at ~3400 cm⁻¹, C=N stretches at ~1600 cm⁻¹).

X-ray crystallography (using SHELX software) resolves 3D structures, particularly for coordination complexes .

Q. How is this compound utilized in medicinal chemistry research?

The compound serves as a scaffold for designing enzyme inhibitors (e.g., kinase or histamine receptors) due to its hydrogen-bonding capability and aromatic π-stacking. Researchers modify the phenyl group or amine substituents to enhance binding affinity. For example, fluorination at the phenyl ring (as in 5-(4-fluorophenyl) analogs) improves metabolic stability .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

Hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) calculate HOMO-LUMO gaps, charge distribution, and dipole moments. Basis sets (e.g., 6-31G*) model electron density, while solvent effects are incorporated via PCM. These simulations guide the design of derivatives with tailored redox potentials or photophysical properties .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., fluorescence polarization vs. radiometric assays).

- Structural validation : Confirm stereochemistry via X-ray crystallography to rule out enantiomer-specific activity discrepancies.

- Pharmacokinetic profiling : Assess bioavailability and metabolite interference (e.g., CYP450 interactions) to explain in vitro/in vivo mismatches .

Q. What crystallographic methods determine the solid-state structure of this compound complexes?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths, angles, and packing interactions. High-resolution data (R factor < 0.05) reveal hydrogen-bonding networks (e.g., N–H···N interactions) and π-π stacking between phenyl groups. Twinning or disorder is addressed using PLATON’s SQUEEZE algorithm .

Q. How do structural modifications influence the enzyme inhibitory activity of this compound analogs?

- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) at the 4-position increase acidity of the NH₂ group, enhancing hydrogen bonding with catalytic residues.

- Ring expansion : Replacing imidazole with triazole (e.g., 1,2,3-triazole) alters steric bulk and π-electron density, affecting binding pocket compatibility.

QSAR models correlate logP and polar surface area with IC₅₀ values to prioritize analogs .

Q. Methodological Notes

- Synthetic protocols : Optimize yields via microwave-assisted synthesis (reducing reaction time from hours to minutes).

- Data validation : Cross-reference computational results (DFT, QSAR) with experimental NMR/X-ray data to mitigate model inaccuracies.

- Biological assays : Use isothermal titration calorimetry (ITC) for precise ΔG measurements of ligand-receptor interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.